molecular formula C9H8N2O B6231239 4-aminoquinolin-6-ol CAS No. 871876-07-2

4-aminoquinolin-6-ol

Cat. No. B6231239
CAS RN: 871876-07-2
M. Wt: 160.2
InChI Key:
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Description

4-Aminoquinolin-6-ol is a form of aminoquinoline with the amino group at the 4-position of the quinoline . It has been used as a precursor for the synthesis of its derivatives . A variety of derivatives of 4-aminoquinoline are antimalarial agents useful in treating erythrocytic plasmodial infections .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an amino group at the 4-position of the quinoline . The InChI code for the compound is 1S/C9H8N2O/c10-8-3-4-11-9-2-1-6(12)5-7(8)9/h1-5,12H,(H2,10,11) . The molecular weight of the compound is 160.18 .


Physical And Chemical Properties Analysis

This compound is a powder that has a melting point between 254-256 degrees Celsius . The compound is stored at room temperature .

Mechanism of Action

The mechanism of action of 4-aminoquinolines, including 4-aminoquinolin-6-ol, is characterized by the concentration of the drug in the digestive vacuole of the intraerythrocytic parasite . The most recent hypothesis is the inhibition of the haem polymerase of the parasite, leading to the accumulation of soluble haem toxic for the parasite .

Safety and Hazards

The safety information for 4-aminoquinolin-6-ol indicates that it causes skin and serious eye irritation . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .

Future Directions

The future of 4-aminoquinolines, including 4-aminoquinolin-6-ol, relies heavily on strong partnerships between the public health sectors, academia, and private pharmaceutical/biotechnology companies to yield a continuing pipeline of 4-aminoquinoline candidates . These candidates not only overcome resistance development but also demonstrate increased efficacy .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-aminoquinolin-6-ol involves the conversion of 4-nitroquinoline to 4-aminoquinoline, followed by reduction of the nitro group to an amino group and subsequent cyclization to form the final product.", "Starting Materials": [ "4-nitroquinoline", "Hydrogen gas", "Palladium on carbon", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "4-nitroquinoline is reduced to 4-aminoquinoline using hydrogen gas and palladium on carbon as a catalyst.", "The nitro group is reduced to an amino group using sodium borohydride.", "The amino group undergoes cyclization in the presence of acetic acid and sodium hydroxide to form 4-aminoquinolin-6-ol.", "The final product is isolated by filtration and recrystallization from ethanol." ] }

CAS RN

871876-07-2

Molecular Formula

C9H8N2O

Molecular Weight

160.2

Purity

95

Origin of Product

United States

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